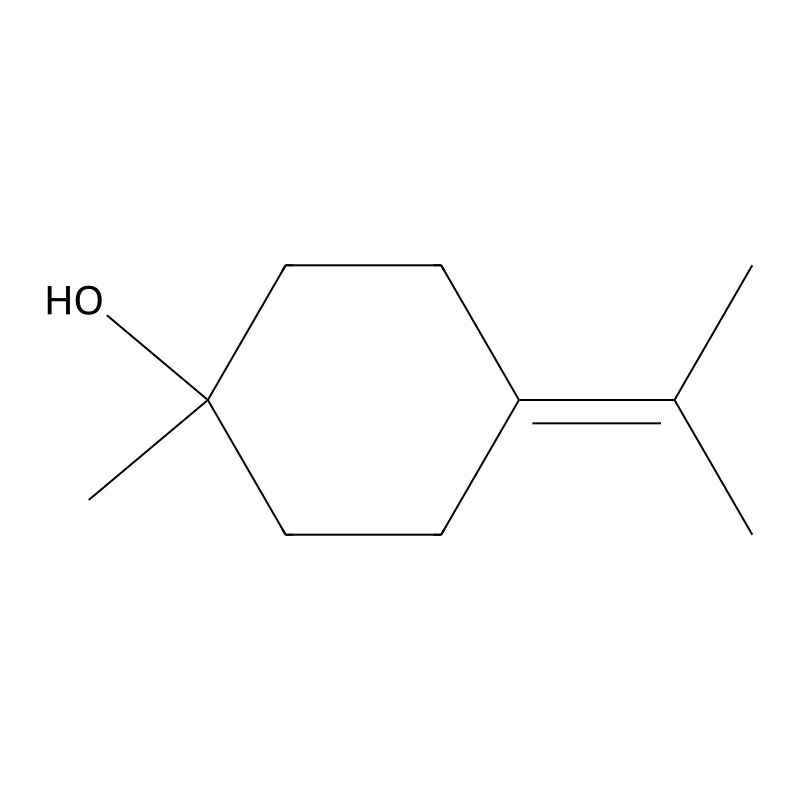

gamma-Terpineol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

gamma-Terpineol (CAS 586-81-2) is a high-purity monocyclic monoterpene tertiary alcohol utilized extensively as a specialized solvent, antimicrobial agent, and fragrance compound [1]. While commercial "terpineol" is typically a crude mixture dominated by the alpha-isomer, isolated gamma-Terpineol provides distinct physicochemical advantages for advanced formulations . Most notably, it exhibits a significantly higher melting point, existing as a stable crystalline solid at room temperature, and possesses superior aqueous solubility compared to its more common analogs [2]. These properties make it a critical raw material for precision chemical blending, clear aqueous disinfectants, and targeted olfactory profiles where standard terpineol mixtures fail to meet stringent manufacturing tolerances.

Procurement Fit

Substituting gamma-Terpineol with generic alpha-Terpineol or mixed-isomer commercial terpineol introduces critical processability and formulation flaws [1]. Pure alpha-terpineol has a melting point near 37–41°C, meaning it frequently exists as a problematic semi-solid or viscous liquid at room temperature, requiring energy-intensive drum heating before dosing [2]. In contrast, gamma-Terpineol's higher melting point allows for precise, free-flowing powder handling . Furthermore, generic terpineol mixtures have lower water solubility, necessitating higher surfactant loads to prevent phase separation in aqueous cleaners, and they impart a heavy lilac odor that severely clashes with citrus-focused product profiles[1].

Substitution Risk

Thermal Behavior and Solid-State Processability

Pure gamma-Terpineol demonstrates a melting point of 69–70°C, existing as stable prismatic crystals at standard ambient temperatures . In a head-to-head material comparison, the industry-standard alpha-Terpineol crystallizes at 37–41°C, frequently resulting in a viscous liquid or semi-solid state during standard storage and handling [1]. This ~30°C difference in thermal transition eliminates the need for thermal jacketing or drum heating during manufacturing, allowing gamma-Terpineol to be directly integrated into dry powder blends and precise gravimetric dosing systems .

| Evidence Dimension | Melting Point |

| Target Compound Data | 69–70°C (Stable solid crystals) |

| Comparator Or Baseline | alpha-Terpineol at 37–41°C (Viscous liquid / semi-solid) |

| Quantified Difference | ~30°C higher melting point |

| Conditions | Standard ambient pressure and temperature storage |

Enables precise solid-state dosing and eliminates the energy and time costs associated with melting viscous terpineol mixtures prior to formulation.

α‑Terpineol IC₅₀ ≈ 40.1 mg/mL (260 μM)

~125‑fold lower IC₅₀ for γ‑isomer

Aqueous Formulation Compatibility and Solubility

A critical procurement metric for aqueous disinfectants and cleaners is the intrinsic water solubility of the active monoterpene. Gamma-Terpineol achieves a water solubility of 3.68 g/L at standard conditions [1]. The standard alpha-Terpineol baseline is significantly more hydrophobic, with a maximum water solubility of only 2.40 g/L [1]. This 53% increase in aqueous solubility allows formulators to incorporate higher concentrations of the active antimicrobial and solvent agent into clear aqueous systems without triggering phase separation or requiring compensatory increases in synthetic surfactant loads [2].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 3.68 g/L |

| Comparator Or Baseline | alpha-Terpineol at 2.40 g/L |

| Quantified Difference | 53.3% higher water solubility |

| Conditions | Standard aqueous solvent conditions |

Reduces the required surfactant load in aqueous household cleaners and disinfectants, lowering overall formulation costs and improving product clarity.

α‑Terpineol: MIC ≈ 0.73 mg/mL

Possible up to 5.8‑fold lower MIC

Olfactory Profile and Fragrance Specificity

In fragrance and cosmetic compounding, isomer purity dictates the final olfactory profile. Gamma-Terpineol provides a distinct citrus-leaning aroma with subtle pine undertones [1]. Conversely, alpha-Terpineol is characterized by a strong, dominant lilac and peach odor [2]. When formulating citrus-enhanced industrial cleaners or specific fine fragrances, the presence of the alpha-isomer causes olfactory clashing and muddles the intended crispness of the scent [1]. Procurement of isolated gamma-Terpineol ensures the desired citrus/pine notes without the heavy floral contamination inherent to mixed terpineol supplies.

| Evidence Dimension | Primary Odor Profile |

| Target Compound Data | Citrus-leaning with pine notes |

| Comparator Or Baseline | alpha-Terpineol (Heavy lilac and peach notes) |

| Quantified Difference | Complete absence of dominant floral/lilac interference |

| Conditions | Standard olfactory evaluation in formulation |

Prevents olfactory clashing in citrus-based products, ensuring a clean, targeted scent profile that generic terpineol mixtures cannot achieve.

DPPE area increase: 5.3 Ų (γ‑terpineol)

55% greater differential vs α‑terpineol

α = 1186, β = 1168

HPLC RT (Newcrom R1): 8.2 min

Dry Powder Chemical Blending

Utilizing its 69–70°C melting point, gamma-Terpineol is the ideal monoterpene for solid-state formulations, avoiding the clumping and processing bottlenecks caused by liquid or semi-solid alpha-terpineol .

Clear Aqueous Disinfectants

Leveraging its superior 3.68 g/L water solubility, gamma-Terpineol is prioritized in the formulation of concentrated liquid cleaners and disinfectants where minimizing surfactant load and maintaining optical clarity are critical [1].

Citrus-Profile Fragrance Compounding

Selected over commercial terpineol mixtures to impart fresh citrus and pine notes into cosmetics and industrial cleaners without introducing unwanted lilac or heavy floral characteristics [2].

Application Fit Matrix

Physical Description

XLogP3

Melting Point

68-70°C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Explore Compound Types